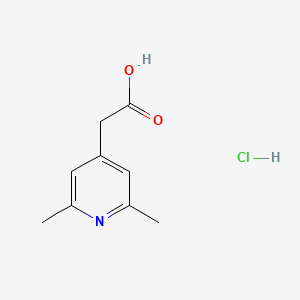

(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride

CAS No.: 1909316-91-1

Cat. No.: VC8085407

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909316-91-1 |

|---|---|

| Molecular Formula | C9H12ClNO2 |

| Molecular Weight | 201.65 |

| IUPAC Name | 2-(2,6-dimethylpyridin-4-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO2.ClH/c1-6-3-8(5-9(11)12)4-7(2)10-6;/h3-4H,5H2,1-2H3,(H,11,12);1H |

| Standard InChI Key | AEEXMBVGEJFSPD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=N1)C)CC(=O)O.Cl |

| Canonical SMILES | CC1=CC(=CC(=N1)C)CC(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound (CID 121542798) is the hydrochloride salt of (2,6-dimethyl-4-pyridinyl)acetic acid. Key molecular features include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Parent Compound (CID) | 72214380 |

| IUPAC Name | 2-(2,6-dimethylpyridin-4-yl)acetic acid hydrochloride |

| SMILES | CC1=NC(=CC(=C1)C)CC(=O)O.Cl |

| InChI Key | AEEXMBVGEJFSPD-UHFFFAOYSA-N |

The structure consists of a pyridine ring substituted with methyl groups at positions 2 and 6, an acetic acid moiety at position 4, and a hydrochloride counterion .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multi-step process:

-

Meerwein Arylation: Reacting 2,6-dimethyl-4-pyridinamine with vinyl acetate in the presence of HCl and NaNO₂ generates 1-carbethoxy-1-chloro-2-(2,6-dimethyl-4-pyridinyl)ethane .

-

Acid Hydrolysis: The intermediate undergoes hydrolysis in acidic conditions (e.g., HCl/acetonitrile) to yield 2,6-dimethyl-4-pyridinylacetaldehyde .

-

Oxidation and Salt Formation: Oxidation with NaClO₂ followed by treatment with HCl produces the final hydrochloride salt .

Process Optimization

-

Yield: Reported yields range from 80–92% for intermediate steps, with final product purity exceeding 95% (HPLC) .

-

Key Reagents: Sodium chlorite (NaClO₂) and hydrochloric acid are critical for oxidation and salt formation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (e.g., acetonitrile, water) due to ionic character .

-

Stability: Hygroscopic; requires storage under inert conditions .

Acidity and pKa

The acetic acid moiety has an estimated pKa of ~4.3 (similar to substituted acetic acids), while the pyridine nitrogen exhibits a pKa of ~10.3 (based on Williams’ pyridine data) .

Applications in Research

Pharmaceutical Intermediate

-

Thienopyridine Analogues: Serves as a precursor for anticoagulants (e.g., prasugrel derivatives) due to structural similarity to thienopyridine scaffolds .

-

Fluorinated Probes: Potential use in ¹⁹F NMR pH indicators, leveraging pyridine’s electronic tunability .

Chemical Biology

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume